3-Hydroxy Cyproconazole
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Overview
Description
3-Hydroxy Cyproconazole is a derivative of cyproconazole, a broad-spectrum triazole fungicide. Cyproconazole is widely used in agriculture to protect crops such as cereals, coffee, sugar beet, fruit trees, and grapes from fungal diseases . The compound is known for its effectiveness in inhibiting fungal growth by targeting specific enzymes involved in sterol biosynthesis .
Preparation Methods
The synthesis of 3-Hydroxy Cyproconazole involves several steps, starting from 1-(4-chlorophenyl)-2-cyclopropyl-1-acetone. This compound undergoes an epoxidation reaction with a sulfur-containing agent in a weak polarity organic solvent in the presence of an alkali . The resulting product is then condensed with 1,2,4-triazole in the presence of a catalyst to obtain the crude product. The crude product is further processed to obtain high-purity this compound through a series of washing, desolvation, and heating steps .
Chemical Reactions Analysis
3-Hydroxy Cyproconazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols and other reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly involving the triazole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Hydroxy Cyproconazole has several applications in scientific research:
Mechanism of Action
3-Hydroxy Cyproconazole exerts its effects by inhibiting the demethylation step in the biosynthesis of sterols, which are essential components of fungal cell membranes . This inhibition disrupts fungal growth and prevents the formation of new fungal cells. The compound specifically targets the enzyme lanosterol-14α-demethylase (CYP51), which is crucial for sterol biosynthesis .
Comparison with Similar Compounds
3-Hydroxy Cyproconazole is similar to other triazole fungicides such as epoxiconazole and propiconazole . it has unique properties that make it particularly effective against certain fungal species. For example, it has a higher affinity for the CYP51 enzyme, making it more potent in inhibiting fungal growth . Other similar compounds include triadimefon and difenoconazole, which also belong to the triazole class of fungicides .
Properties
CAS No. |
1075720-65-8 |
---|---|
Molecular Formula |
C15H18ClN3O2 |
Molecular Weight |
307.77 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-3-cyclopropyl-1-(1,2,4-triazol-1-yl)butane-2,3-diol |
InChI |
InChI=1S/C15H18ClN3O2/c1-14(20,11-2-3-11)15(21,8-19-10-17-9-18-19)12-4-6-13(16)7-5-12/h4-7,9-11,20-21H,2-3,8H2,1H3 |
InChI Key |
NUFIGGFDCSFXQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC1)(C(CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O)O |
Origin of Product |
United States |
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